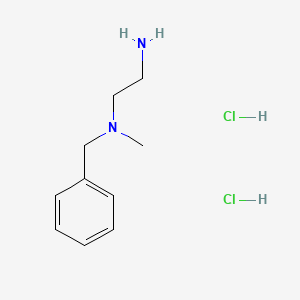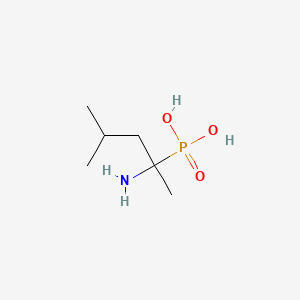
(1-Amino-1,3-dimethylbutyl)phosphonicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Amino-1,3-dimethylbutyl)phosphonic acid is a chemical compound with the molecular formula C6H16NO3P and a molecular weight of 181.17 g/mol It is known for its unique structure, which includes an amino group and a phosphonic acid group attached to a butyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-1,3-dimethylbutyl)phosphonic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-dimethylbutylamine with a phosphonic acid derivative. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of (1-Amino-1,3-dimethylbutyl)phosphonic acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as crystallization or distillation to obtain the desired product in high purity .
化学反応の分析
Types of Reactions
(1-Amino-1,3-dimethylbutyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to other functional groups.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted amino phosphonic acids .
科学的研究の応用
(1-Amino-1,3-dimethylbutyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an enzyme inhibitor or a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1-Amino-1,3-dimethylbutyl)phosphonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the phosphonic acid group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of enzymes or other biological pathways, leading to various physiological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other amino phosphonic acids such as:
- (1-Amino-1,3-dimethylpropyl)phosphonic acid
- (1-Amino-1,3-dimethylpentyl)phosphonic acid
- (1-Amino-1,3-dimethylhexyl)phosphonic acid
Uniqueness
(1-Amino-1,3-dimethylbutyl)phosphonic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group and a phosphonic acid group attached to a butyl chain makes it particularly versatile for various applications in research and industry .
特性
分子式 |
C6H16NO3P |
|---|---|
分子量 |
181.17 g/mol |
IUPAC名 |
(2-amino-4-methylpentan-2-yl)phosphonic acid |
InChI |
InChI=1S/C6H16NO3P/c1-5(2)4-6(3,7)11(8,9)10/h5H,4,7H2,1-3H3,(H2,8,9,10) |
InChIキー |
ZMCSAWFDSMTWOD-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)(N)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



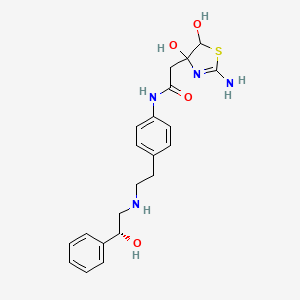
![tert-butyl 3-[4-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13840291.png)
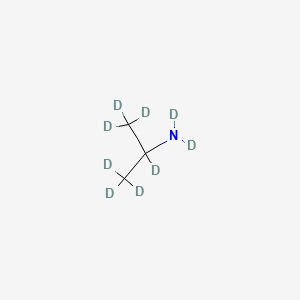
![N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13840293.png)
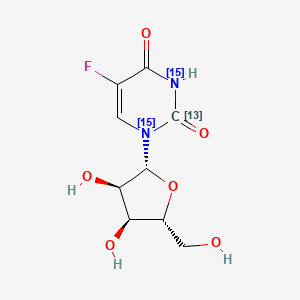
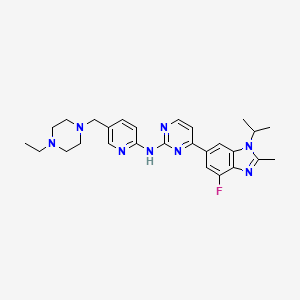
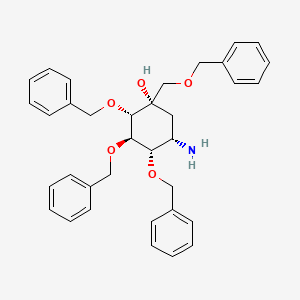
![Bis-5,6'-[N-(HABA-CBz)] Kanamycin A](/img/structure/B13840305.png)

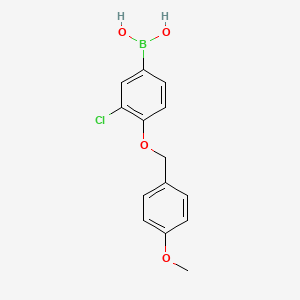
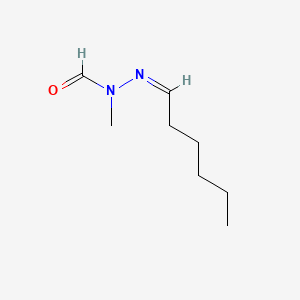
![N-[3-[Acetyl[4-(3-pyridinyl)-2-pyrimidinyl]amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide](/img/structure/B13840349.png)
